molecular formula C5H8ClNO B1350131 1-(Chloromethyl)pyrrolidin-2-one CAS No. 31282-95-8

1-(Chloromethyl)pyrrolidin-2-one

Cat. No. B1350131
CAS RN: 31282-95-8
M. Wt: 133.57 g/mol
InChI Key: KEBMRNXDMRFGNV-UHFFFAOYSA-N
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Description

1-(Chloromethyl)pyrrolidin-2-one is a chemical compound with the molecular formula C5H8ClNO . It’s a liquid at room temperature .


Synthesis Analysis

The synthesis of pyrrolidin-2-one derivatives, including 1-(Chloromethyl)pyrrolidin-2-one, often involves the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide . Pyrrolidin-2-ones can also react with formaldehyde and chlorotrimethylsilane to form 1-chloromethylpyrrolidin-2-ones .


Molecular Structure Analysis

The InChI code for 1-(Chloromethyl)pyrrolidin-2-one is 1S/C5H8ClNO/c6-4-7-3-1-2-5(7)8/h1-4H2 . The molecular weight of this compound is 133.58 .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(Chloromethyl)pyrrolidin-2-one are not detailed in the search results, pyrrolidin-2-one derivatives are known to be used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Physical And Chemical Properties Analysis

1-(Chloromethyl)pyrrolidin-2-one is a liquid at room temperature . It has a molecular weight of 133.58 .

Scientific Research Applications

Synthesis and Chemical Reactivity

1-(Chloromethyl)pyrrolidin-2-one is involved in various synthetic and chemical reactions. For instance, it's used in the synthesis of pyrrolidines via polar [3+2] cycloaddition, showing potential in producing compounds with biological effects and applications in medicine and industry (Żmigrodzka et al., 2022). Moreover, studies have explored its role in reactions with TCNQ complexes, highlighting its utility in synthesizing novel compounds with specific resistivities (Bruce & Herson, 1967).

Catalysis and Organic Reactions

This compound is significant in catalysis and various organic reactions. It has been used in arylation processes involving ionic liquids, demonstrating enhanced stability and reactivity compared to traditional solvents (Velázquez et al., 2010). Additionally, its derivatives have been utilized in the efficient catalysis of transfer hydrogenation of ketones and oxidation of alcohols, showing its versatility in organic synthesis (Prakash et al., 2012).

Molecular Structure and Computational Studies

Studies have also focused on the molecular structure and computational aspects of 1-(Chloromethyl)pyrrolidin-2-one derivatives. Investigations into the equilibrium geometry, vibrational spectra, and electronic structure of these compounds provide insights into their chemical properties and potential applications in areas like antioxidant activity (Boobalan et al., 2014).

Electrophilic Reactions and Radical Formation

The compound has been studied in the context of visible-light-mediated annulation of alkenes and nitrogen-centered radicals, demonstrating its role in the formation of chloromethylated pyrrolidine derivatives under mild conditions (Crespin et al., 2017). This highlights its utility in facilitating complex organic reactions.

Safety And Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H314 and H335, indicating that it can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The pyrrolidine-2-one scaffold, which includes 1-(Chloromethyl)pyrrolidin-2-one, is a structural feature recurrent in antitumor agents . This suggests potential future directions in the field of drug discovery, particularly in the development of new anticancer drugs.

properties

IUPAC Name

1-(chloromethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO/c6-4-7-3-1-2-5(7)8/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBMRNXDMRFGNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067608
Record name 2-Pyrrolidinone, 1-(chloromethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)pyrrolidin-2-one

CAS RN

31282-95-8
Record name 1-(Chloromethyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31282-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinone, 1-(chloromethyl)-
Source ChemIDplus
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Record name 2-Pyrrolidinone, 1-(chloromethyl)-
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Record name 2-Pyrrolidinone, 1-(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(chloromethyl)pyrrolidin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
VV Negrebetsky, SV Vorobyev, EP Kramarova… - Russian Chemical …, 2018 - Springer
A series of mono-, bis-, and tris-substituted lactamomethyl derivatives of diphenols were synthesized. The solution and solid-state structures of these compounds were confirmed by IR …
Number of citations: 6 link.springer.com
M Abram, M Jakubiec, K Kamiński - ChemMedChem, 2019 - Wiley Online Library
In recent years, chiral molecules (especially enantiomers) have occupied a significant place in pharmaceutical industry and have played a prominent role in the development of new …
S Fujii, T Konishi, Y Matsumoto… - The Journal of …, 2014 - ACS Publications
Taking advantage of the high level of performance of N-alkoxycarbonyl-imines, we achieved the first example of addition of the aminomethyl radical to imine. The reaction efficiency …
Number of citations: 27 pubs.acs.org
HS Dang, BP Roberts - Journal of the Chemical Society, Perkin …, 2002 - pubs.rsc.org
Compounds of the type ROCH2X, in which the substituent X is an electron-donating alkoxy, aryl or amido group, undergo thiol-catalysed radical-chain decomposition to give RH and …
Number of citations: 1 pubs.rsc.org

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